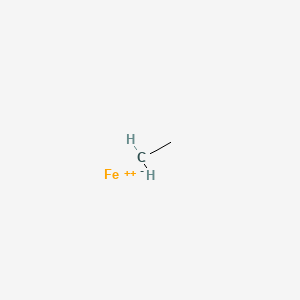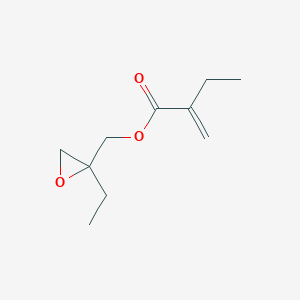![molecular formula C8H12ClN5O2 B14296259 N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea CAS No. 113739-45-0](/img/structure/B14296259.png)
N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea is a chemical compound known for its potential applications in medicinal chemistry, particularly in the development of chemotherapeutic agents. This compound is characterized by the presence of a chloroethyl group, an imidazole ring, and a nitrosourea moiety, which contribute to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea typically involves the following steps:
Formation of the Imidazole Intermediate: The initial step involves the preparation of the imidazole intermediate by reacting 1H-imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Chloroethyl Group: The imidazole intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide to introduce the chloroethyl group.
Nitrosation: The final step involves the nitrosation of the resulting compound using a nitrosating agent such as sodium nitrite in an acidic medium to yield N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the nitrosourea moiety.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the nitrosourea group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, often involving changes to the nitrosourea group.
Hydrolysis Products: Breakdown products such as imidazole derivatives and chloroethylamine.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and induce cell death.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea involves the alkylation of DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and transcription. This results in cell cycle arrest and apoptosis. The compound targets rapidly dividing cells, making it effective against certain types of cancer. The imidazole ring enhances its binding affinity to biological targets, while the nitrosourea moiety is responsible for its alkylating activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea: Lacks the imidazole ring, making it less specific in its biological activity.
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]urea: Similar structure but lacks the nitrosourea group, resulting in different chemical properties and biological activities.
1-(2-Chloroethyl)-2-ethyl-1H-imidazole hydrochloride: Contains a similar chloroethyl group and imidazole ring but differs in its overall structure and reactivity.
Uniqueness
N-(2-Chloroethyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea is unique due to the combination of its chloroethyl group, imidazole ring, and nitrosourea moiety. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
113739-45-0 |
|---|---|
Fórmula molecular |
C8H12ClN5O2 |
Peso molecular |
245.67 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-imidazol-1-ylethyl)-1-nitrosourea |
InChI |
InChI=1S/C8H12ClN5O2/c9-1-4-14(12-16)8(15)11-3-6-13-5-2-10-7-13/h2,5,7H,1,3-4,6H2,(H,11,15) |
Clave InChI |
XRIXPFNXKKJDLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=N1)CCNC(=O)N(CCCl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[oxo(phenyl)acetyl]phenyl} 4,4'-oxydibenzoate](/img/structure/B14296179.png)
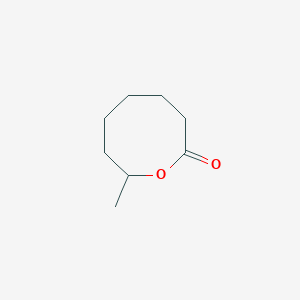
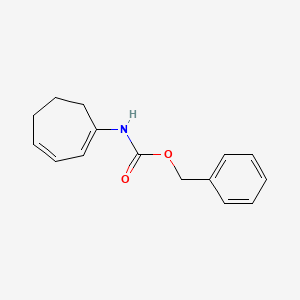
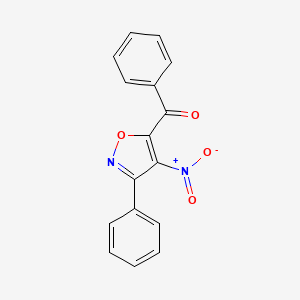
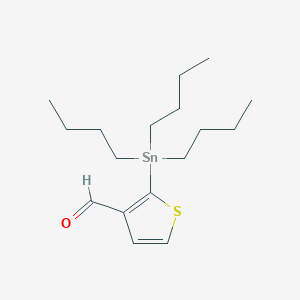
![[(7S,8S)-7-benzoyloxy-1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B14296200.png)
![Ethyl [9-(pentylamino)-9H-fluoren-9-yl]phenylphosphinate](/img/structure/B14296201.png)
![1-[(1E)-2-(Benzyloxy)-N-(2,6-dimethylphenyl)ethanimidoyl]cyclohexan-1-ol](/img/structure/B14296206.png)
![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
